

Comparison of gas transport properties of fluorinated addition polynorbornenes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Guide to Gas Transport in Fluorinated Addition Polynorbornenes

For Researchers, Scientists, and Drug Development Professionals

The separation of gases is a critical process in numerous industrial and scientific applications, from natural gas purification to controlled atmospheres for sensitive experiments. Polymer membranes offer a promising technology for efficient gas separation, and among these, fluorinated addition polynorbornenes have emerged as a class of materials with exceptional gas transport properties. Their rigid backbone, combined with the unique properties of fluorine, allows for the design of membranes with high permeability and selectivity.

This guide provides a comparative overview of the gas transport properties of various fluorinated addition polynorbornenes. The data presented is compiled from peer-reviewed scientific literature and is intended to assist researchers in selecting and developing advanced membrane materials for specific gas separation applications.

Performance Comparison of Fluorinated Addition Polynorbornenes

The gas transport properties of polymers are primarily defined by their permeability and selectivity. Permeability (P) is a measure of the rate at which a gas passes through the membrane, while selectivity (α) is the ratio of permeabilities of two different gases, indicating

the membrane's ability to separate them. The following tables summarize the gas permeability and selectivity data for several fluorinated addition polynorbornenes.

Table 1: Gas Permeability (P) in Fluorinated Addition Polynorbornenes

Polymer	Functional Group	P(O ₂) [Barrer]	P(N ₂) [Barrer]	P(CO ₂) [Barrer]	P(CH ₄) [Barrer]	Reference
APNB-C ₆ F ₅	Pentafluorophenyl	130	34	480	40	[1][2]
VAPNB-Si(OCH ₂ (C F ₂) ₂ H) ₃	Tris(1H,1H,3H-tetrafluoropropoxy)silyl	-	-	150	12	[3]
VAPNB-Si(OCH ₂ (C F ₂) ₃ H) ₃	Tris(1H,1H,5H-octafluoropentyloxy)silyl	-	-	180	10	[3]
VAPNB-Si(OCH ₂ CF ₃) ₃	Tris(2,2,2-trifluoroethoxy)silyl	-	-	120	15	[3]

*Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Gas Selectivity (α) of Fluorinated Addition Polynorbornenes

Polymer	Functional Group	$\alpha(\text{O}_2/\text{N}_2)$	$\alpha(\text{CO}_2/\text{N}_2)$	$\alpha(\text{CO}_2/\text{CH}_4)$	Reference
APNB-C ₆ F ₅	Pentafluorophenyl	3.82	14.1	12.0	[1][2]
VAPNB-Si(OCH ₂ (CF ₂) ₂ H) ₃	Tris(1H,1H,3H-tetrafluoropropoxy)silyl	-	-	12.5	[3]
VAPNB-Si(OCH ₂ (CF ₂) ₃ H) ₃	Tris(1H,1H,5H-octafluoropenthyloxy)silyl	-	-	18.0	[3]
VAPNB-Si(OCH ₂ CF ₃) ₃	Tris(2,2,2-trifluoroethoxy)silyl	-	-	8.0	[3]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for determining the gas transport properties of polymer membranes. A general overview of these methods is provided below.

Membrane Preparation

Homogeneous, defect-free polymer films are essential for accurate gas permeability measurements. The typical procedure is as follows:

- **Polymer Synthesis:** The fluorinated addition polynorbornene is synthesized via vinyl-addition polymerization of the corresponding fluorinated norbornene-type monomer.[1] Catalytic systems, often based on palladium, are employed to achieve high molecular weight polymers.[1]
- **Solution Casting:** The synthesized polymer is dissolved in a suitable solvent (e.g., chloroform, toluene) to form a viscous solution.

- **Film Casting:** The polymer solution is cast onto a flat, level surface (e.g., a glass plate or a Teflon dish).
- **Solvent Evaporation:** The solvent is allowed to evaporate slowly under a controlled atmosphere, often in a dust-free environment, to form a uniform film.
- **Annealing and Drying:** The resulting film is annealed at a temperature above its glass transition temperature to remove residual solvent and relieve internal stresses. The film is then dried under vacuum until a constant weight is achieved.

Gas Permeability Measurement

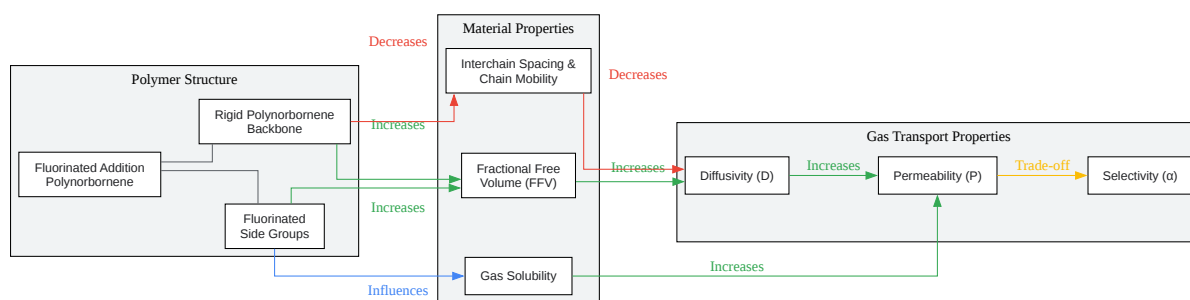
The gas permeability of the prepared membranes is typically measured using one of the following methods:

- **Constant-Pressure/Variable-Volume Method:**
 - The polymer membrane is mounted in a permeation cell, dividing it into a high-pressure (feed) side and a low-pressure (permeate) side.
 - The entire system is evacuated to remove any dissolved gases from the membrane.
 - A specific gas is introduced to the feed side at a constant pressure.
 - The gas permeates through the membrane to the permeate side, which is maintained at a much lower pressure (often near vacuum).
 - The volume of the permeated gas is measured as a function of time using a calibrated volume, such as a burette with a soap bubble.^[4]
 - The permeability coefficient (P) is calculated from the steady-state permeation rate, the membrane thickness, the area, and the pressure difference across the membrane.^[5]
- **Time-Lag Method:**
 - This method is similar to the constant-pressure/variable-volume method, but it also allows for the determination of the diffusion coefficient (D).

- The pressure increase on the permeate side is monitored from the moment the gas is introduced to the feed side.
- A plot of the permeate pressure versus time will initially show a transient, non-linear region before reaching a steady-state linear increase.
- The time-lag (θ) is determined by extrapolating the steady-state linear portion of the plot back to the time axis.
- The diffusion coefficient is calculated using the relationship $D = l^2/6\theta$, where l is the membrane thickness.^{[4][6]}
- The solubility coefficient (S) can then be determined from the relationship $P = D \times S$.

Structure-Property Relationship

The gas transport properties of fluorinated addition polynorbornenes are intrinsically linked to their chemical structure. The rigid polynorbornene backbone restricts chain mobility, leading to a high fractional free volume, which generally enhances gas permeability. The incorporation of fluorine-containing side groups further influences these properties.



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Caption: Relationship between polymer structure and gas transport properties.

The diagram above illustrates the logical relationship between the structural features of fluorinated addition polynorbornenes and their resulting gas transport properties. The rigidity of the polymer backbone contributes to a higher fractional free volume, which in turn increases gas diffusivity. The nature of the fluorinated side groups can further enhance the free volume and also significantly influence the solubility of different gases in the polymer matrix. The interplay between diffusivity and solubility ultimately determines the overall permeability and selectivity of the membrane. Generally, a trade-off exists between permeability and selectivity, where highly permeable polymers tend to be less selective. However, the modular nature of polynorbornene chemistry allows for fine-tuning of the polymer structure to optimize this trade-off for specific gas separation applications.

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